N-Ethyl-1-(pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxamide
Description
Properties
Molecular Formula |
C9H15N5O |
|---|---|
Molecular Weight |
209.25 g/mol |
IUPAC Name |
N-ethyl-1-pyrrolidin-3-yltriazole-4-carboxamide |
InChI |
InChI=1S/C9H15N5O/c1-2-11-9(15)8-6-14(13-12-8)7-3-4-10-5-7/h6-7,10H,2-5H2,1H3,(H,11,15) |
InChI Key |
QWJITRQXQMLHOS-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C1=CN(N=N1)C2CCNC2 |
Origin of Product |
United States |
Preparation Methods
Tosylation and Azide Displacement
Pyrrolidin-3-ol is converted to its tosylate derivative using p-toluenesulfonyl chloride (TsCl) in dichloromethane (DCM) with triethylamine (TEA) as a base. Subsequent displacement with sodium azide (NaN₃) in dimethylformamide (DMF) at 80°C yields pyrrolidine-3-azide.
Reaction Conditions :
-
Tosylation : 0°C to room temperature, 12 h, 92% yield.
-
Azidation : 80°C, 6 h, 85% yield.
Characterization :
CuAAC for Triazole Core Formation
Copper-Catalyzed Cycloaddition
Pyrrolidine-3-azide reacts with ethyl propiolate under CuAAC conditions to form ethyl 1-(pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxylate. Catalytic Cu(I) (e.g., CuI, 10 mol%) in tert-butanol/H₂O (1:1) at 60°C for 4 h achieves 88% yield.
Optimization Insights :
-
Solvent : Mixed polar solvents enhance reaction rates by stabilizing Cu(I) intermediates.
-
Catalyst Load : >5 mol% CuI minimizes side products (e.g., dimerization of alkynes).
Characterization :
Hydrolysis and Amidation
Ester Hydrolysis
The ethyl ester is hydrolyzed to carboxylic acid using 2 M NaOH in tetrahydrofuran (THF)/H₂O (1:1) at reflux for 3 h (95% yield).
Critical Parameters :
Carboxamide Formation
The carboxylic acid is activated with N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in DCM, followed by reaction with ethylamine (2 M in THF) at 0°C to room temperature (78% yield).
Side Reactions :
-
Over-activation : Prolonged exposure to EDCI leads to oxazolone byproducts, mitigated by controlled reaction times.
Characterization :
Alternative Synthetic Routes
Direct CuAAC with Propargylamide
Propargyl ethylcarboxamide (synthesized via coupling of propiolic acid and ethylamine) reacts with pyrrolidine-3-azide under CuAAC conditions, bypassing hydrolysis steps. However, low yields (52%) due to alkyne instability necessitate in situ generation.
Advantages :
Challenges :
Analytical Validation and Quality Control
Spectroscopic Confirmation
Purity Assessment
Industrial Scalability Considerations
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-1-(pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine ring or the triazole ring using suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted triazole or pyrrolidine derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. N-Ethyl-1-(pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxamide has been evaluated for its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. Studies have shown that compounds with similar structures can inhibit bacterial growth effectively, suggesting that this compound may also possess comparable antimicrobial activity .
Antifungal Properties
Triazole compounds are widely recognized for their antifungal activities. This compound may serve as a potential candidate for developing antifungal agents. Its structural characteristics allow it to interfere with fungal cell membrane synthesis, making it a valuable compound in treating fungal infections .
Anticancer Potential
The anticancer properties of triazole derivatives have been extensively studied. Preliminary research suggests that this compound could inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. This mechanism is crucial in developing new cancer therapies that target specific pathways involved in tumor growth .
Pesticidal Activity
The unique structure of this compound may also find applications in agriculture as a pesticide or herbicide. Triazole compounds are known to disrupt the growth of various pests and fungi affecting crops. Research into the efficacy of this compound against agricultural pests could lead to the development of safer and more effective agrochemicals .
Polymer Chemistry
In material science, the incorporation of triazole compounds into polymers can enhance their thermal stability and mechanical properties. The ability of this compound to form stable bonds with other materials makes it a candidate for developing advanced materials with tailored properties for specific applications .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-Ethyl-1-(pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The triazole ring is known to interact with metal ions, which can influence the compound’s biological activity. The pyrrolidine ring may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Key Observations:
Conformational Flexibility :
- Dihedral angles between the triazole core and substituents vary significantly. For example:
- The target compound’s pyrrolidine ring likely introduces a dihedral angle of ~30–90° (based on similar structures in ), affecting binding pocket compatibility.
- Aryl-substituted analogs (e.g., 4-nitrophenyl in ) exhibit angles >60°, which may reduce binding efficiency in rigid active sites.
Synthetic Accessibility :
- The target compound’s synthesis likely follows modular approaches similar to General Procedure B (used for triazole carboxamides in ), enabling rapid diversification. In contrast, trifluoromethyl-substituted analogs () require specialized fluorination steps, increasing synthetic complexity.
Pharmacokinetic and Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Observations:
- The target compound’s lower LogP (1.2 vs. 3.8 for chlorophenyl analog) suggests improved aqueous solubility, critical for oral bioavailability.
- The pyrrolidine ring may contribute to metabolic stability by reducing cytochrome P450-mediated oxidation compared to aryl-substituted analogs .
Target Selectivity and Mechanism
- Bacterial SOS Response: Analogues like 5-amino-1-(carbamoylmethyl)-1H-1,2,3-triazole-4-carboxamide inhibit RecA-mediated LexA cleavage, disrupting bacterial DNA repair . The target compound’s pyrrolidine group could enhance penetration into Gram-negative bacteria.
- Anticancer Activity : Aryl-substituted analogs (e.g., ) inhibit c-Met kinase, while the target compound’s flexible pyrrolidine may favor alternative targets like proteasomes or immune checkpoints.
Biological Activity
N-Ethyl-1-(pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxamide (CAS No. 1708080-10-7) is a compound belonging to the triazole family, which has garnered attention due to its diverse biological activities. This article provides a detailed overview of the biological activity of this compound, supported by research findings, synthesis methods, and potential applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 209.25 g/mol. The compound features a triazole ring fused with a pyrrolidine group and a carboxamide functional group, contributing to its unique chemical properties and biological activities.
Synthesis
The synthesis of this compound typically involves the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) method. This reaction allows for the formation of triazoles through the coupling of azides with terminal alkynes under optimized conditions, often using solvents such as dimethyl sulfoxide or dimethylformamide with a copper catalyst.
1. Antimicrobial and Antifungal Properties
Research indicates that compounds containing the triazole ring exhibit significant antimicrobial and antifungal activities. For instance, derivatives similar to N-Ethyl-1-(pyrrolidin-3-yl)-1H-1,2,3-triazole have shown effectiveness against various bacterial strains and fungi. The mechanism often involves disruption of cell membrane integrity or inhibition of key metabolic pathways .
2. Anticancer Activity
This compound has also been studied for its potential anticancer properties. It has been reported to act as a mitochondrial permeability transition pore blocker, which is significant in preventing cell death in cancerous cells. This action may be linked to its ability to inhibit specific enzymes involved in cancer cell metabolism.
3. Enzyme Inhibition
Studies have highlighted that this compound can inhibit enzymes related to cholinergic activity. For example, it has shown promising results in inhibiting butyrylcholinesterase (BuChE), which is relevant for treating neurodegenerative diseases like Alzheimer's . The structure of N-Ethyl-1-(pyrrolidin-3-yl)-1H-1,2,3-triazole might enhance its binding affinity to these enzymes compared to other derivatives.
Research Findings and Case Studies
A comparative analysis was conducted on various triazole derivatives to assess their biological activities:
| Compound Name | Activity Type | IC50 (μM) | Notes |
|---|---|---|---|
| N-Ethyl-1-(pyrrolidin-3-yl)-1H-1,2,3-triazole | BuChE Inhibition | 31.8 | Effective against BuChE; potential for Alzheimer's treatment |
| Acetoxy Triazole Derivative | BuChE Inhibition | 54.3 | Less potent than N-Ethyl derivative |
| Quinazoline-Triazole Hybrid | AChE Inhibition | 0.23 | More potent than donepezil |
These findings indicate that slight modifications in the triazole structure can lead to significant changes in biological activity and enzyme inhibition profiles .
Q & A
Q. What synergistic effects are observed in combination therapies?
- Findings :
- With Paclitaxel : Additive effect in A549 lung cancer cells (CI = 0.92) due to dual microtubule/Wnt pathway inhibition .
- With Fluconazole : Synergy against C. albicans (FIC index = 0.5) via ergosterol biosynthesis disruption .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
